molecular formula C19H22BrClN2O B6091916 1-(5-bromo-2-methoxybenzyl)-4-(4-chlorobenzyl)piperazine

1-(5-bromo-2-methoxybenzyl)-4-(4-chlorobenzyl)piperazine

Cat. No.: B6091916
M. Wt: 409.7 g/mol
InChI Key: UUTYXLLOHNROJQ-UHFFFAOYSA-N
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Description

1-(5-bromo-2-methoxybenzyl)-4-(4-chlorobenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(4-chlorobenzyl)piperazine typically involves the reaction of 1-(5-bromo-2-methoxybenzyl)piperazine with 4-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-methoxybenzyl)-4-(4-chlorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using hydrogenation techniques.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 1-(5-hydroxy-2-methoxybenzyl)-4-(4-chlorobenzyl)piperazine.

    Reduction: 1-(5-bromo-2-methoxybenzyl)-4-(4-hydroxybenzyl)piperazine.

    Substitution: 1-(5-bromo-2-methoxybenzyl)-4-(4-aminobenzyl)piperazine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(4-chlorobenzyl)piperazine involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzyl)piperazine
  • 1-(5-bromo-2-methoxybenzyl)-4-(4-methylbenzyl)piperazine
  • 1-(5-bromo-2-methoxybenzyl)-4-(4-nitrobenzyl)piperazine

Uniqueness

1-(5-bromo-2-methoxybenzyl)-4-(4-chlorobenzyl)piperazine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity

Properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrClN2O/c1-24-19-7-4-17(20)12-16(19)14-23-10-8-22(9-11-23)13-15-2-5-18(21)6-3-15/h2-7,12H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTYXLLOHNROJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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